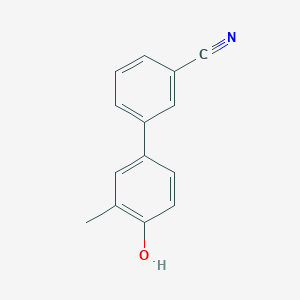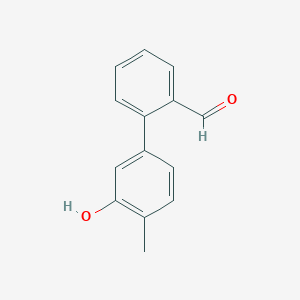
5-(4-Ethylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethylphenyl)-2-methylphenol, 95% (5-EPMP) is an aromatic hydrocarbon compound with a variety of applications in science and industry. It is found in a variety of natural and synthetic products and is used in the synthesis of other compounds. The aim of
Scientific Research Applications
5-(4-Ethylphenyl)-2-methylphenol, 95% is used as a reagent in a variety of scientific research applications. It is used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents, and as a catalyst in organic reactions. It is also used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of dyes and pigments. Additionally, it is used in the synthesis of organic compounds, such as aromatics and heterocycles.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as a nucleophilic aromatic substitution agent, meaning that it can react with other molecules to form new compounds. Additionally, it is thought to act as a catalyst in organic reactions, as it can increase the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylphenyl)-2-methylphenol, 95% are not well understood. It is believed to be metabolized by the liver and excreted in the urine, although the exact mechanism is not clear. Additionally, it is thought to have some anti-inflammatory and antioxidant properties, although further research is needed to confirm this.
Advantages and Limitations for Lab Experiments
5-(4-Ethylphenyl)-2-methylphenol, 95% has a number of advantages when used in laboratory experiments. It is relatively inexpensive and readily available, and it is easy to work with. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, it is important to note that 5-(4-Ethylphenyl)-2-methylphenol, 95% is an irritant and should be handled with care.
Future Directions
The future of 5-(4-Ethylphenyl)-2-methylphenol, 95% is promising, as it has a variety of potential applications in the field of science and industry. Further research is needed to better understand its biochemical and physiological effects, as well as its potential uses in drug synthesis and organic reactions. Additionally, further research is needed to explore its potential uses in the fields of polymers synthesis and dye and pigment synthesis. Finally, it is important to continue to investigate the safety of 5-(4-Ethylphenyl)-2-methylphenol, 95% to ensure its safe use in laboratory experiments.
Synthesis Methods
5-(4-Ethylphenyl)-2-methylphenol, 95% can be synthesized from the reaction of 4-ethylphenol and 2-methylphenol in the presence of sulfuric acid as a catalyst. The reaction involves the formation of a nucleophilic aromatic substitution between the two reactants, resulting in the formation of the desired product. The reaction is typically carried out at a temperature of around 100°C and a pressure of 1 atm. The reaction is typically complete within two hours, and the product can be isolated and purified using standard techniques.
properties
IUPAC Name |
5-(4-ethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-3-12-5-8-13(9-6-12)14-7-4-11(2)15(16)10-14/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINPZPPJDCZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683713 |
Source


|
| Record name | 4'-Ethyl-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-13-3 |
Source


|
| Record name | 4'-Ethyl-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














